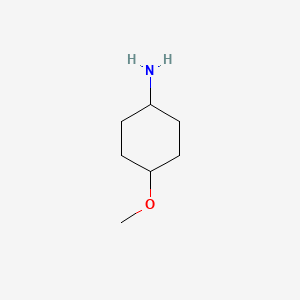

4-Methoxycyclohexanamine

CAS No.: 121588-79-2; 61367-41-7

Cat. No.: VC6176824

Molecular Formula: C7H15NO

Molecular Weight: 129.203

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121588-79-2; 61367-41-7 |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.203 |

| IUPAC Name | 4-methoxycyclohexan-1-amine |

| Standard InChI | InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3 |

| Standard InChI Key | SDMXLAZIFYYECU-LJGSYFOKSA-N |

| SMILES | COC1CCC(CC1)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-Methoxycyclohexanamine (IUPAC name: 4-methoxycyclohexan-1-amine) consists of a six-membered cyclohexane ring substituted with a methoxy group (-OCH₃) at the 4-position and an amine group (-NH₂) at the 1-position. Its molecular structure exhibits cis-trans isomerism due to the spatial arrangement of substituents on the cyclohexane ring .

Table 1: Fundamental Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| CAS Registry Number | 5460-27-5 (base compound) |

| 61367-41-7 (hydrochloride) | |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A |

The hydrochloride salt form (C₇H₁₆ClNO) enhances stability for storage and handling, with a molecular weight of 165.66 g/mol .

Stereochemical Considerations

The spatial arrangement of substituents significantly influences physicochemical properties. The trans-isomer (1r,4r configuration) demonstrates greater thermodynamic stability compared to the cis-form due to reduced steric hindrance between the methoxy and amine groups . X-ray crystallographic studies of related compounds like trans-4-methylcyclohexylamine reveal chair conformations with equatorial substituent orientations .

Synthesis Methodologies

Oxidation-Reduction Pathways

A patented method for synthesizing 4-methoxycyclohexanone provides foundational insights into precursor production . Using hydrogen peroxide (H₂O₂) as an oxidizing agent, 4-methoxycyclohexanol undergoes catalytic oxidation over phosphotungstic acid-modified molecular sieves at 70-90°C:

Subsequent reductive amination of the ketone intermediate with ammonia or ammonium salts under hydrogenation conditions (e.g., Ra-Ni catalyst, 50-100 bar H₂) yields the target amine :

Table 2: Comparative Synthesis Conditions

| Parameter | Oxidation Step | Reductive Amination |

|---|---|---|

| Temperature | 70-90°C | 80-120°C |

| Pressure | Atmospheric | 50-100 bar H₂ |

| Catalyst | H₃PW₁₂O₄₀/SiO₂ | Ra-Ni/Pd-C |

| Yield | 98.3-99.1% | 85-92% (estimated) |

Alternative Routes

Direct amination of 4-methoxycyclohexene via hydroamination represents an emerging approach, though scalability challenges remain. Transition metal catalysts like [Cp*Ru(CO)₂]₂ facilitate anti-Markovnikov addition of ammonia to the double bond .

Physicochemical Properties

Solubility and Stability

The free base exhibits limited water solubility (≈1.2 g/L at 25°C) but demonstrates miscibility with polar organic solvents like ethanol and dichloromethane. Hydrochloride salt formation improves aqueous solubility to ≈15 g/L, facilitating biological testing .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch), and 1110 cm⁻¹ (C-N stretch) .

-

¹H NMR (400 MHz, CDCl₃): δ 3.35 (s, 3H, OCH₃), 2.80-2.65 (m, 1H, NH₂), 2.50-2.30 (m, 2H, cyclohexyl CH₂), 1.90-1.50 (m, 8H, cyclohexyl CH₂).

| Exposure Route | Prevention Method |

|---|---|

| Inhalation | Fume hood usage |

| Skin Contact | Nitrile gloves (≥0.11 mm) |

| Eye Contact | Goggles with side shields |

Environmental Impact

Biodegradation screening tests indicate moderate persistence (t₁/₂ = 15-30 days in soil). The compound exhibits low bioaccumulation potential (log Kow = 1.2) .

Derivatives and Applications

N-Substituted Derivatives

Alkylation of the amine group produces pharmacologically relevant analogs:

N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride (C₁₁H₂₄ClNO, MW 221.77 g/mol) exemplifies such derivatives, showing enhanced lipophilicity (clogP = 2.8) for potential blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume